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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-
Cyano-3-hydroxypyridine, a versatile heterocyclic compound with applications in medicinal
chemistry and materials science. This document collates available data on its structure,
physical and chemical properties, reactivity, and spectral characteristics, presented in a format
tailored for scientific and research applications.

Core Chemical Properties

2-Cyano-3-hydroxypyridine, also known as 3-Hydroxypicolinonitrile, is a substituted pyridine
derivative. Its structure incorporates a nitrile group at the 2-position and a hydroxyl group at the
3-position, which contribute to its unigue reactivity and potential for tautomerism.

Table 1: General and Physical Properties of 2-Cyano-3-hydroxypyridine
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Property Value Source(s)
Molecular Formula CeHaN20 [1112]
Molecular Weight 120.11 g/mol [1][2]

CAS Number 932-35-4 [11[2]
Appearance Yellow to Dark Yellow Solid [3]

Melting Point 211-212 °C (decomposition) [4]

316 °C (literature) [3]

Boiling Point 429.2 £ 30.0 °C (Predicted) [4]

Density 1.33 £ 0.1 g/cm? (Predicted) [4]

pKa (Predicted) 2.58 £0.10 [4]

Note: Conflicting melting point data exists in the literature, which may be due to different
experimental conditions or the presence of tautomers. The predicted boiling point and density
values are based on computational models.

Tautomerism

A key chemical feature of 2-Cyano-3-hydroxypyridine is its potential to exist in tautomeric
forms. The presence of the hydroxyl group on the pyridine ring allows for an equilibrium
between the hydroxy form (2-cyano-3-hydroxypyridine) and the pyridone form (3-cyano-1,2-
dihydro-2-oxopyridine). The position of this equilibrium can be influenced by factors such as the
solvent, temperature, and pH. In many pyridone/hydroxypyridine systems, the pyridone
tautomer is favored in the solid state and in polar solvents.

Tautomeric equilibrium of 2-Cyano-3-hydroxypyridine.

Spectral Data

Detailed experimental spectra for 2-Cyano-3-hydroxypyridine are not readily available in the
public domain. However, characteristic spectral features can be predicted based on its
structure and data from related compounds.
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Table 2: Predicted and Expected Spectral Data for 2-Cyano-3-hydroxypyridine

Technique Expected Features

Aromatic protons on the pyridine ring are
expected to appear as multiplets in the

1H NMR downfield region (typically & 7.0-8.5 ppm). The
chemical shift of the hydroxyl proton can be

variable and may appear as a broad singlet.

Aromatic carbons are expected in the 6 110-160
ppm region. The carbon of the nitrile group

13C NMR (C=N) would likely appear around 6 115-120
ppm, and the carbon bearing the hydroxyl group
would be shifted downfield.

- O-H stretch (broad): ~3200-3600- C-H stretch
(aromatic): ~3000-3100- C=N stretch: ~2220-

FT-IR (cm™1)
2260- C=C and C=N stretches (aromatic ring):
~1400-1600- C-O stretch: ~1200-1300
The molecular ion peak (M*) would be expected
at m/z = 120. Fragmentation patterns may
Mass Spectrometry involve the loss of HCN (m/z = 27), CO (m/z =

28), and other fragments characteristic of the
pyridine ring.

Synthesis and Purification
Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Cyano-3-
hydroxypyridine is not widely published, a plausible synthetic route involves the cyanation of
3-hydroxypyridine. This could potentially be achieved through methods like the Reissert-
Kaufmann reaction or by direct cyanation using a suitable cyanide source and an activating
agent. Another approach could involve the construction of the pyridine ring from acyclic
precursors.
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General Synthesis Approach

] Step1 [ Cyanation Reaction N sepz [ ) N seps [ Purification Steps
[3 Hyd’“y"y"d‘"e] (e.g., with activating agent and cyanide source) J G’“de 2Cyan pyreine J { (e.9., Recrystallization, Chromatography)

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-Cyano-3-hydroxypyridine.

Purification

Recrystallization is a common method for the purification of solid organic compounds. The
choice of solvent is critical and should be one in which the compound is sparingly soluble at
room temperature but highly soluble at elevated temperatures. Common solvents for
recrystallization of polar organic molecules include ethanol, methanol, water, or mixtures
thereof. Without a specific published procedure, solvent screening would be necessary to
determine the optimal conditions for the recrystallization of 2-Cyano-3-hydroxypyridine.

Reactivity

The reactivity of 2-Cyano-3-hydroxypyridine is dictated by its three main functional
components: the pyridine ring, the hydroxyl group, and the nitrile group.

e Pyridine Ring: The pyridine ring is generally an electron-deficient system, making it
susceptible to nucleophilic aromatic substitution, particularly when activated by electron-
withdrawing groups. However, it can undergo electrophilic substitution under harsh
conditions.

e Hydroxyl Group: The hydroxyl group can act as a nucleophile and can be alkylated or
acylated. Its acidic proton can be removed by a base, forming a phenoxide-like species
which is a stronger nucleophile.

« Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under
acidic or basic conditions. It can also be reduced to an amine.

Biological Activity and Signaling Pathways
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While the specific biological activities and signaling pathway involvement of 2-Cyano-3-
hydroxypyridine are not well-documented in publicly available literature, the cyanopyridine
scaffold is present in a number of biologically active molecules. Derivatives of cyanopyridines
have been investigated for a range of therapeutic applications, including as enzyme inhibitors
and receptor modulators. Further research is required to elucidate the specific biological targets
and mechanisms of action of 2-Cyano-3-hydroxypyridine.

Safety Information

2-Cyano-3-hydroxypyridine should be handled with care in a laboratory setting. It is classified
as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective
equipment (PPE), including gloves, lab coat, and eye protection, should be worn when
handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Identification

Hazard Class Category Signal Word Pictogram(s)
o GHSO06 (Skull and
Acute toxicity, oral 3 Danger
Crossbones)
o GHSO06 (Skull and
Acute toxicity, dermal 3 Danger
Crossbones)
Acute toxicity, GHSO06 (Skull and
) ) 3 Danger
inhalation Crossbones)
Skin ] GHSO07 (Exclamation
o 2 Warning
corrosion/irritation Mark)
Serious eye _ GHSO07 (Exclamation
S 2 Warning
damage/eye irritation Mark)

Data sourced from publicly available safety data sheets.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on publicly available data. It is not a substitute for a comprehensive safety data sheet
(SDS) and should not be used for hazard assessment without consulting an official SDS. All
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laboratory work should be conducted in accordance with established safety protocols and
regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345529#2-cyano-3-hydroxypyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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